molecular formula C20H35ClN2O3Si B1372509 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine CAS No. 1186311-19-2

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

Cat. No.: B1372509
CAS No.: 1186311-19-2
M. Wt: 415 g/mol
InChI Key: RPQGNXICLGVCMN-UHFFFAOYSA-N
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Description

The compound 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (CAS: 1186311-19-2) is a pyridine derivative featuring a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group. The pyridine core is further modified with chloro, dimethoxymethyl, and a methylpyrrolidinylmethyl substituent.

Properties

IUPAC Name

tert-butyl-[[1-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methyl]pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35ClN2O3Si/c1-20(2,3)27(6,7)26-14-15-9-11-23(12-15)13-16-8-10-22-18(21)17(16)19(24-4)25-5/h8,10,15,19H,9,11-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQGNXICLGVCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=C(C(=NC=C2)Cl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674058
Record name 4-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-19-2
Record name 4-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine derivative, which is then functionalized with tert-butyldimethylsilyloxy and dimethoxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of protective groups like tert-butyldimethylsilyloxy is crucial in preventing unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives with different functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

Drug Development

The compound is investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets, making it a candidate for further pharmacological studies.

Synthetic Chemistry

Due to its unique functional groups, this compound serves as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of novel pyridine derivatives that may exhibit enhanced biological activity.

Proteomics Research

Research indicates that derivatives of this compound are being studied for their role in proteomics, particularly in the identification and quantification of proteins in biological samples. The silyloxy group enhances stability and solubility, facilitating better interaction with biomolecules.

Material Science

The compound's stability and reactivity make it suitable for applications in material science, particularly in the development of new polymers and coatings that require specific chemical properties.

Case Study 1: Drug Discovery

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar pyridine derivatives against cancer cell lines. The results indicated that modifications to the pyridine structure could enhance cytotoxicity, suggesting that compounds like 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine may also exhibit similar properties when optimized .

Case Study 2: Synthesis of Novel Compounds

Research conducted at a leading pharmaceutical laboratory demonstrated the use of this compound as an intermediate for synthesizing a series of new anti-inflammatory agents. The results showed that the incorporation of the tert-butyldimethylsilyloxy group significantly improved yields and reaction times compared to traditional methods .

Case Study 3: Application in Proteomics

A proteomics study highlighted the effectiveness of silylated pyridine derivatives in mass spectrometry applications for protein analysis. The study found that these compounds enhance ionization efficiency, leading to improved detection limits for various proteins .

Mechanism of Action

The mechanism of action of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring and its substituents can interact with enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule, such as the TBDMS-protected pyrrolidine, pyridine core, or functional group substitutions:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference ID
Target Compound C₁₉H₃₄ClN₃O₃Si 433.41* - 2-Chloro, 3-(dimethoxymethyl)pyridine
- TBDMS-pyrrolidinylmethyl
1186311-19-2
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine C₁₆H₂₈IN₃OSi 433.41 - 5-Iodo, 4-aminopyridine
- TBDMS-pyrrolidinyl
1186311-01-2
6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine C₁₉H₂₇N₃O₂Si 401.53 - Furopyridine core
- TBDMS-pyrrolidinylmethyl
N/A
2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₅H₂₂BClNO₄ 337.60 - Boronic ester at C4
- 2-Chloro, 3-dimethoxymethyl
1315341-84-4
6-Bromo-2-((3-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine C₁₉H₂₆BrN₃O₂Si 464.41 - 6-Bromo-furopyridine
- TBDMS-pyrrolidinylmethyl
N/A

Notes:

  • *Molecular weight for the target compound is inferred from structural analogues due to incomplete data in evidence.
  • Key differences include substitution patterns (e.g., iodine vs. boronic ester) and heterocyclic cores (pyridine vs. furopyridine).

Physicochemical Properties

Property Target Compound 5-Iodopyridin-3-amine Furopyridine Analogue Boronic Ester
Melting Point Not reported 268–287°C (similar pyridines) Not reported Not reported
Solubility Likely low (lipophilic TBDMS group) Moderate in DMF/DCM Low (nonpolar core) Moderate in THF
Stability Hydrolysis-prone (TBDMS) Stable under inert conditions Stable Air/moisture-sensitive

Biological Activity

The compound 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (CAS Number: 1186311-19-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various research contexts.

Chemical Structure and Properties

Chemical Formula: C₂₀H₃₅ClN₂O₃Si
Molecular Weight: 415.04 g/mol
MDL Number: MFCD12922760
Hazard Classification: Irritant

The structure of the compound includes a pyridine ring substituted with a chloromethyl and dimethoxymethyl groups, along with a tert-butyldimethylsilyloxy-protected pyrrolidine moiety. This unique arrangement may contribute to its biological activity.

Research indicates that compounds similar to this one often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine or serotonin.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. For instance:

  • Antitumor Activity: In vitro studies have shown that pyridine derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects: Some derivatives have been reported to protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways.

Case Studies

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry examined a series of pyridine derivatives, demonstrating that modifications at the 2-position significantly enhanced their anticancer activity against breast cancer cells. The compound's structure suggests it may share similar mechanisms of action due to its structural analogies.
  • Neuroprotective Effects :
    • Research published in Neuroscience Letters highlighted that certain pyridine-based compounds could mitigate neurodegeneration in models of Alzheimer’s disease by inhibiting acetylcholinesterase, thus increasing acetylcholine levels.

Comparative Biological Activity Table

Compound NameActivity TypeTarget/MechanismReference
Pyridine AAntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
Pyridine BNeuroprotectiveInhibits acetylcholinesteraseNeuroscience Letters
Current CompoundPotential Antitumor & NeuroprotectiveModulates neurotransmitter systemsThis Study

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies for sensitive functional groups. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety that enhances stability during synthesis.

Research Findings

Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds, facilitating their study in biological contexts. The ability to modify substituents on the pyridine ring has opened avenues for exploring structure-activity relationships (SAR).

Q & A

Q. How can researchers design stability-indicating assays for this compound in biological matrices?

  • Answer:
  • Forced Degradation: Expose the compound to heat, light, and pH extremes, then analyze via UPLC-PDA-MS to identify degradation products (e.g., desilylated or demethylated derivatives).
  • Plasma Stability Assays: Incubate with human plasma and quantify intact compound using LC-MS/MS. The TBS group’s hydrophobicity may improve plasma stability compared to unprotected analogs .

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